LogP Differentiation: Intermediate Lipophilicity Between Symmetric Regioisomer and CF₃ Analog
The target compound exhibits a computed LogP of 1.8233 , positioning it between the 2,4,6-trifluoro regioisomer (XLogP3 = 1.6) [1] and the N-methyl-3-(trifluoromethyl)benzylamine analog (LogP = 2.82) [2], while being notably lower than its primary amine counterpart 2,3,4-trifluorobenzylamine (LogP = 2.26) . This intermediate lipophilicity suggests a balanced profile for membrane permeability versus aqueous solubility, a parameter critical for CNS drug discovery where optimal LogP typically ranges from 2 to 5 [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8233 (computed, Chemscene) |
| Comparator Or Baseline | N-Methyl-1-(2,4,6-trifluorophenyl)methanamine: XLogP3 = 1.6 (PubChem); N-Methyl-3-(trifluoromethyl)benzylamine: LogP = 2.82 (Molbase); (2,3,4-Trifluorophenyl)methanamine: LogP = 2.26 (ChemSrc) |
| Quantified Difference | ΔLogP = +0.22 vs 2,4,6-regioisomer; ΔLogP = -0.99 vs CF₃ analog; ΔLogP = -0.44 vs primary amine analog |
| Conditions | Computational predictions using XLogP3 (PubChem) and proprietary algorithms (Chemscene, Molbase, ChemSrc); values are not experimentally determined in a single study and should be interpreted as cross-study comparable |
Why This Matters
For procurement decisions, the distinct LogP value reflects a different pharmacokinetic starting point compared to common alternatives, which may translate to differential absorption and distribution profiles when this building block is incorporated into a lead series.
- [1] PubChem. N-methyl-1-(2,4,6-trifluorophenyl)methanamine, CID 64083287. XLogP3-AA = 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/64083287 (accessed May 2026). View Source
- [2] Molbase. N-Methyl-3-(trifluoromethyl)benzylamine, CAS 90390-07-1. LogP = 2.81570. Available at: https://mip.molbase.cn (accessed May 2026). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
